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Compound of Interest

Compound Name: SHR1653

Cat. No.: B1193598

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of SHR1653, a potent and selective
oxytocin receptor (OTR) antagonist. It covers the discovery, synthesis, mechanism of action,
and preclinical data, with detailed experimental protocols and visual representations of key
pathways and workflows.

Introduction

SHR1653 is a novel, orally bioavailable antagonist of the oxytocin receptor, a G-protein
coupled receptor involved in various physiological processes, including male sexual response.
[1] The development of SHR1653 was driven by the need for a potent and selective OTR
antagonist with improved blood-brain barrier (BBB) penetration to explore its therapeutic
potential in conditions like premature ejaculation (PE).[1][2] This compound emerged from a
lead optimization program focused on a novel scaffold featuring an aryl-substituted 3-
azabicyclo[3.1.0]hexane structure.[1][3] SHR1653 has demonstrated high potency, excellent
selectivity over vasopressin receptors, favorable pharmacokinetic profiles across species, and
robust in vivo efficacy in preclinical models.[1]

Discovery and Lead Optimization

The discovery of SHR1653 began with the goal of improving upon existing OTR antagonists by
enhancing pharmacokinetic properties and ensuring low potential for off-target effects.[3] The
initial strategy involved modifying the linkage between phenyl and triazole groups of a lead
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compound to increase rigidity and reduce the number of rotatable bonds.[1][3] This led to the
synthesis of various compounds, with piperidine and pyrrolidine derivatives showing high OTR
potency.[3] However, these initial compounds lacked selectivity against vasopressin receptors
and had unsatisfactory pharmacokinetic profiles.[3] Further structural modifications led to the
identification of the 3-azabicyclo[3.1.0]hexane scaffold, which ultimately yielded SHR1653, a
compound with both high potency and selectivity.[1][3]

Synthesis of SHR1653

The chemical synthesis of SHR1653 is a multi-step process.[1] The key steps are outlined in
the workflow diagram below. The synthesis starts with a nucleophilic addition/cyclization
reaction between commercially available cyanide (compound 25) and chiral epoxy (compound
26) to produce a hydroxyl intermediate (compound 27).[1] This is followed by reduction with
LAH. A key intermediate (compound 29) is prepared and then coupled with isothiocyanate
(compound 30) to form a thio-urea compound (compound 31).[1] The final steps involve
methylation to yield the final product, SHR1653.[1]
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Starting Materials

Compound 25 (Cyanide) Compound 26 (Chiral Epoxy)

Intermediate Synthesis

AH Reduction

Compound 30 (Isothiocyanate)

Final Product

Click to download full resolution via product page
Synthetic Pathway of SHR1653

Mechanism of Action
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SHR1653 functions as a competitive antagonist of the oxytocin receptor.[4] The OTR is a G-
protein coupled receptor that, upon binding with its endogenous ligand oxytocin, activates the
Gq signaling pathway.[4] This leads to the activation of phospholipase C (PLC), which in turn
hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and
diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the
release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4] By
blocking the binding of oxytocin to the OTR, SHR1653 inhibits this downstream signaling
cascade, preventing the rise in intracellular calcium and subsequent physiological responses.

[4]
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SHR1653 Mechanism of Action at the OTR

Preclinical Data

SHR1653 demonstrates high potency as an OTR antagonist with an IC50 of 15 nM for the
human oxytocin receptor (hOTR).[5] It also exhibits excellent selectivity over the structurally
similar vasopressin receptors (V1AR, V1BR, and V2R).[1]

Target IC50 (nM) Selectivity vs. OTR
hOTR 15[5]

V1AR >10000 >667-fold

V1BR >10000 >667-fold

V2R >10000 >667-fold

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1193598?utm_src=pdf-body
https://www.medkoo.com/products/33767
https://www.medkoo.com/products/33767
https://www.medkoo.com/products/33767
https://www.benchchem.com/product/b1193598?utm_src=pdf-body
https://www.medkoo.com/products/33767
https://www.benchchem.com/product/b1193598?utm_src=pdf-body-img
https://www.benchchem.com/product/b1193598?utm_src=pdf-body
https://www.benchchem.com/product/b1193598?utm_src=pdf-body
https://www.medchemexpress.com/shr1653.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6580551/
https://www.medchemexpress.com/shr1653.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Pharmacokinetic studies of SHR1653 were conducted across multiple species, revealing low
clearance and a favorable profile for oral administration.[1]

Species Dose (mg/kg) Cmax (ng/mL) AUC (ng*h/mL)  T1/2 (h)
Rat 30 (p.o.) 1379 7410 2.1
Dog 2 (p.o.) 114 593 2.8
Dog 20 (p.o.) 1230 6820 3.1

Data extracted from Li et al., 2019.[1]

A key feature of SHR1653 is its improved ability to cross the blood-brain barrier compared to
other OTR antagonists.[1]

Compound Kpu,u
SHR1653 0.188
IX-01 0.064

Kpu,u represents the unbound brain-to-plasma concentration ratio. Data from Li et al., 2019.[1]

The in vivo efficacy of SHR1653 was evaluated in a rat uterine contraction model, a standard
assay for OTR antagonists.[1] SHR1653 demonstrated a dose-dependent inhibition of uterine

contractions.[1]

Dose (mg/kg, p.o.) Inhibition of Uterine Contraction (%)
10 ~20
30 ~50
100 ~80

Approximate values based on graphical data from Li et al., 2019.[1]
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In a 7-day acute toxicity study in rats, SHR1653 was well-tolerated at doses up to 900 mg/kg.
[1] The No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 300 mg/kg.[1]

Experimental Protocols
¢ Objective: To determine the binding affinity of SHR1653 to the human oxytocin receptor.
o Methodology:

o Membranes from CHO-K1 cells stably expressing the human OTR were used.

o Membranes were incubated with a radiolabeled OTR antagonist ([3H]-L-371,257) and
varying concentrations of SHR1653.

o The reaction was incubated at 25°C for 60 minutes.

o Bound and free radioligand were separated by filtration.

o Radioactivity was quantified using a liquid scintillation counter.
o IC50 values were calculated by non-linear regression analysis.

» Objective: To assess the in vivo efficacy of SHR1653 in inhibiting oxytocin-induced uterine
contractions.

e Methodology:

o Female Sprague-Dawley rats were anesthetized.

[¢]

A catheter was inserted into the uterine horn to measure intrauterine pressure.

[e]

A baseline of uterine contractions was established by intravenous infusion of oxytocin.

o

SHR1653 was administered orally at various doses.

o

The inhibition of uterine contraction amplitude was measured over time.

[¢]

The percentage of inhibition was calculated relative to the baseline contractions.
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Rat Uterine Contraction Model Workflow

* Objective: To determine the extent of SHR1653 penetration into the central nervous system.

¢ Methodology:

o SHR1653 was administered to rats.
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o At a specified time point, blood and brain tissue samples were collected.
o Plasma was separated from the blood.
o Brain tissue was homogenized.

o The concentrations of SHR1653 in plasma and brain homogenate were determined by LC-
MS/MS.

o The unbound fraction in plasma (fu_plasma) and brain tissue (fu_brain) was determined
by equilibrium dialysis.

o The unbound brain-to-plasma concentration ratio (Kpu,u) was calculated.

Conclusion

SHR1653 is a highly potent and selective oxytocin receptor antagonist with a favorable
preclinical profile.[1] Its improved blood-brain barrier penetration distinguishes it from earlier
OTR antagonists and suggests its potential for treating CNS-related disorders.[1][4] The robust
in vivo efficacy and good safety profile in preclinical models support its further development as
a potential therapeutic agent.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1193598#discovery-and-synthesis-of-shr1653]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.medchemexpress.com/shr1653.html
https://www.benchchem.com/product/b1193598#discovery-and-synthesis-of-shr1653
https://www.benchchem.com/product/b1193598#discovery-and-synthesis-of-shr1653
https://www.benchchem.com/product/b1193598#discovery-and-synthesis-of-shr1653
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1193598?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

